2-Pyrazinecarboxamide, N-[3-methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-5-yl]-
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Overview
Description
N-{3-METHYL-1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}PYRAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of N-{3-METHYL-1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}PYRAZINE-2-CARBOXAMIDE involves several steps. One common synthetic route includes the reaction of 3-methyl-1-[(3-methylphenyl)methyl]-1H-pyrazole-5-carboxylic acid with pyrazine-2-carboxamide under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as dimethylformamide (DMF), and a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond. The reaction is carried out at elevated temperatures, usually around 80-100°C, for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
N-{3-METHYL-1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}PYRAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with various nucleophiles or electrophiles, leading to the formation of substituted derivatives. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-{3-METHYL-1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}PYRAZINE-2-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It has shown promising results in various in vitro and in vivo assays.
Medicine: Due to its biological activities, the compound is being investigated as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-{3-METHYL-1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}PYRAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of specific kinases or proteases, which play a crucial role in cell signaling and regulation. Additionally, the compound may interact with cellular membranes and proteins, altering their function and leading to therapeutic effects.
Comparison with Similar Compounds
N-{3-METHYL-1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}PYRAZINE-2-CARBOXAMIDE can be compared with other similar compounds, such as:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also exhibits biological activities and is used in medicinal chemistry for the development of new drugs.
4F-3-methyl-α-PVP: A structural analog that has been studied for its potential psychoactive effects.
Indole derivatives: These compounds share similar biological activities and are widely studied for their therapeutic potential.
Properties
Molecular Formula |
C17H17N5O |
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Molecular Weight |
307.35 g/mol |
IUPAC Name |
N-[5-methyl-2-[(3-methylphenyl)methyl]pyrazol-3-yl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C17H17N5O/c1-12-4-3-5-14(8-12)11-22-16(9-13(2)21-22)20-17(23)15-10-18-6-7-19-15/h3-10H,11H2,1-2H3,(H,20,23) |
InChI Key |
ZLKKPSZJCQHZMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=CC(=N2)C)NC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
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